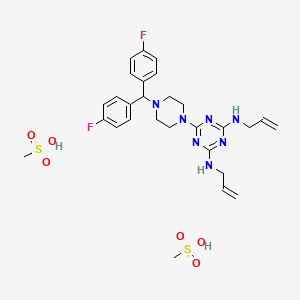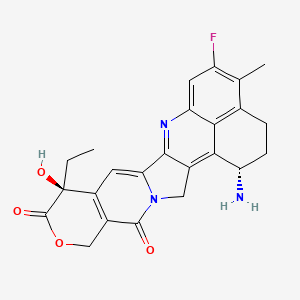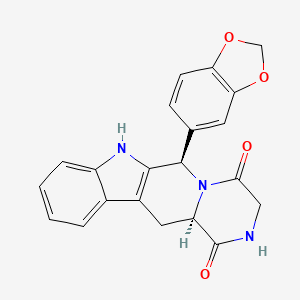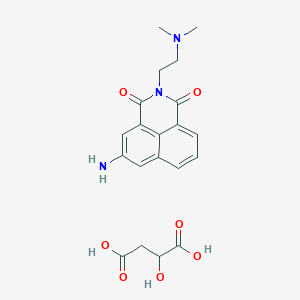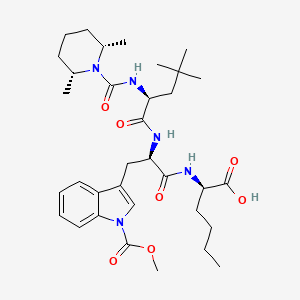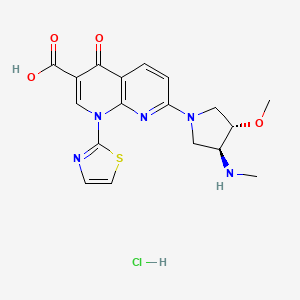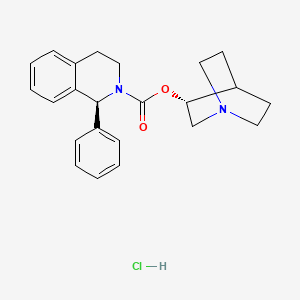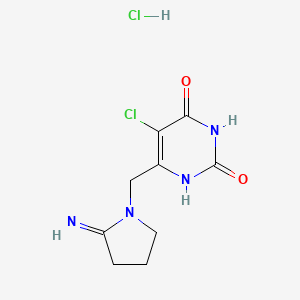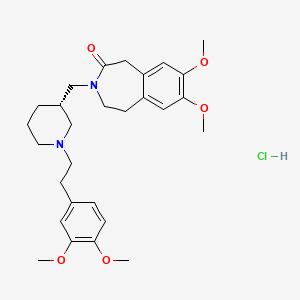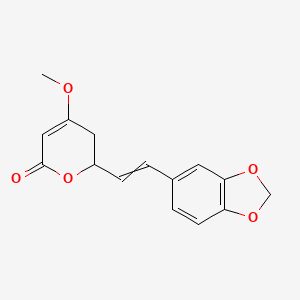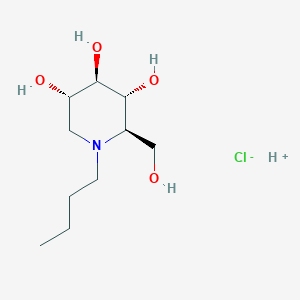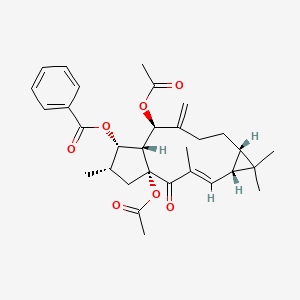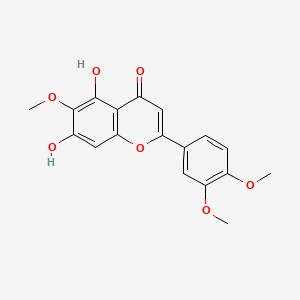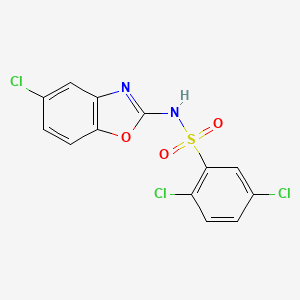
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Overview
Description
FBPase-1 inhibitor-1 is a compound known for its role as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1). This enzyme is crucial in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate sources. By inhibiting FBPase-1, this compound can regulate glucose levels in the body, making it a potential therapeutic agent for conditions such as type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing the gluconeogenesis pathway.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with the enzyme Fructose-1,6-bisphosphatase 1 in humans
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
FBPase-1 inhibitor-1 can be synthesized through a series of chemical reactions involving the formation of benzoxazole benzenesulfonamides. The synthetic route typically involves the following steps:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Sulfonation: The benzoxazole ring is then sulfonated to introduce the sulfonamide group.
Substitution Reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the benzoxazole ring.
Industrial Production Methods
The industrial production of FBPase-1 inhibitor-1 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
FBPase-1 inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole ring.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of FBPase-1 inhibitor-1 with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
FBPase-1 inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the regulation of gluconeogenesis and glucose metabolism.
Medicine: Potential therapeutic agent for type 2 diabetes by regulating glucose levels.
Industry: Used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
FBPase-1 inhibitor-1 is unique due to its high specificity and potency as an allosteric inhibitor of FBPase-1. Similar compounds include:
MB05032: Another FBPase inhibitor with a different binding mode.
Managlinat dialanetil: An orally bioavailable FBPase inhibitor used for type 2 diabetes.
FBPase-IN-1: A potent FBPase inhibitor with a different mechanism of action.
These compounds share similar therapeutic applications but differ in their chemical structures, binding modes, and pharmacokinetic properties.
Properties
IUPAC Name |
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZHFCBNFFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


